molecular formula C19H17N3O2 B1210817 METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE

METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE

Cat. No.: B1210817
M. Wt: 319.4 g/mol
InChI Key: NEMKDLDSQXBEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is a chemical compound with the molecular formula C19H17N3O2 and a molecular weight of 319.4 g/mol.

Preparation Methods

The synthesis of METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with quinoxaline derivatives under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction . The final product is usually purified through recrystallization from DMF .

Chemical Reactions Analysis

METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the compound.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. It may also inhibit specific enzymes involved in cellular processes, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar compounds to METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE include other indoloquinoxaline derivatives. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties. For example, tert-butyl-substituted indoloquinoxalines have shown potential biological activity due to the presence of the tert-butyl group . The unique ethyl group in this compound distinguishes it from other derivatives and may contribute to its specific biological effects .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 2-(9-ethylindolo[3,2-b]quinoxalin-6-yl)acetate

InChI

InChI=1S/C19H17N3O2/c1-3-12-8-9-16-13(10-12)18-19(22(16)11-17(23)24-2)21-15-7-5-4-6-14(15)20-18/h4-10H,3,11H2,1-2H3

InChI Key

NEMKDLDSQXBEBW-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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